Cas no 83710-62-7 (Naphthalene,1-bromo-6-methoxy-)

Naphthalene,1-bromo-6-methoxy- structure
83710-62-7 structure
Nome del prodotto:Naphthalene,1-bromo-6-methoxy-
Numero CAS:83710-62-7
MF:C11H9BrO
MW:237.092562437057
MDL:MFCD04972487
CID:729266
PubChem ID:288221

Naphthalene,1-bromo-6-methoxy- Proprietà chimiche e fisiche

Nomi e identificatori

    • Naphthalene,1-bromo-6-methoxy-
    • 1-bromo-6-methoxynaphthalene
    • 1-bromo-6-methoxy-naphthalene
    • 6-METHOXY-1-BROMO NAPHTHALENE
    • (5-Brom-[2]naphthyl)-methyl-aether
    • (5-bromo-[2]naphthyl)-methyl ether
    • 1,6-dibromo-2-methoxy-naphthalene
    • 5-Brom-2-methoxy-naphthalin
    • Naphthalene,1-bromo-6-methoxy
    • 1-Bromo-6-methoxynaphthalene (ACI)
    • 5-Bromo-2-methoxynaphthalene
    • NSC 148963
    • MFCD04972487
    • BS-48887
    • MB03398
    • 5-Brom-2-methoxy-naphthalin;
    • YWYUBKSTSJQFQI-UHFFFAOYSA-N
    • DB-008909
    • DTXSID60302133
    • AT25629
    • 83710-62-7
    • AC-858
    • NSC-148963
    • AKOS015961094
    • 1-bromo-6-methoxynaphthalene; (5-bromo-[2]naphthyl)-methyl ether; 1,6-dibromo-2-methoxy-naphthalene;
    • 6-Methoxy-1-bromonaphthalene
    • NSC148963
    • SCHEMBL5507954
    • MDL: MFCD04972487
    • Inchi: 1S/C11H9BrO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h2-7H,1H3
    • Chiave InChI: YWYUBKSTSJQFQI-UHFFFAOYSA-N
    • Sorrisi: BrC1C2C(=CC(=CC=2)OC)C=CC=1

Proprietà calcolate

  • Massa esatta: 235.98400
  • Massa monoisotopica: 235.984
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 172
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 9.2A^2
  • XLogP3: 3.8

Proprietà sperimentali

  • Densità: 1.447
  • Punto di ebollizione: 324.7°C at 760 mmHg
  • Punto di infiammabilità: 134.7°C
  • Indice di rifrazione: 1.632
  • PSA: 9.23000
  • LogP: 3.61090

Naphthalene,1-bromo-6-methoxy- Informazioni sulla sicurezza

Naphthalene,1-bromo-6-methoxy- Dati doganali

  • CODICE SA:2909309090
  • Dati doganali:

    Codice doganale cinese:

    2909309090

    Panoramica:

    2909309090 Altri eteri aromatici e loro derivati alogenati\solfonazione\derivati nitrati(compresi i derivati nitrosativi). Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2909309090 altri eteri aromatici e loro derivati alogenati, solfonati, nitrati o nitrosi IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:5,5% Tariffa generale:30,0%

Naphthalene,1-bromo-6-methoxy- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
D789050-1g
1-Bromo-6-methoxynaphthalene
83710-62-7 95%
1g
$650 2024-06-05
eNovation Chemicals LLC
Y1214229-1g
1-Bromo-6-methoxynaphthalene
83710-62-7 95%
1g
$450 2024-07-23
eNovation Chemicals LLC
Y1127716-250mg
1-Bromo-6-methoxy-naphthalene
83710-62-7 95%
250mg
$525 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
03R0424-5g
1-Bromo-6-methoxy-naphthalene
83710-62-7 96%
5g
49864.89CNY 2021-05-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1486689-250mg
1-Bromo-6-methoxynaphthalene
83710-62-7 98%
250mg
¥990.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1486689-1g
1-Bromo-6-methoxynaphthalene
83710-62-7 98%
1g
¥3214.00 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
03R0424-1g
1-Bromo-6-methoxy-naphthalene
83710-62-7 96%
1g
¥13815.43 2025-01-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
03R0424-250mg
1-Bromo-6-methoxy-naphthalene
83710-62-7 96%
250mg
¥4109.65 2025-01-21
Aaron
AR004YER-100mg
Naphthalene,1-bromo-6-methoxy-
83710-62-7 98%
100mg
$52.00 2025-02-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU7432-250mg
1-bromo-6-methoxy-naphthalene
83710-62-7 97%
250mg
¥771.0 2024-04-17

Naphthalene,1-bromo-6-methoxy- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Sodium bromide ,  Mercuric nitrate Solvents: Water
Riferimento
Synthesis of β-(6-methoxy-1-naphthoyl)propionic acid
Dauben, Wm. G.; et al, Journal of the American Chemical Society, 1951, 73, 1853-4

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Fuming sulfuric acid ;  1 h, 55 °C; overnight, rt
2.1 Reagents: Sodium hydroxide ,  Sodium nitrite ,  Fuming sulfuric acid Solvents: Water ;  < 5 °C
2.2 Reagents: Copper bromide (CuBr) ,  Copper bromide (CuBr2) ,  Hydrogen bromide Solvents: Water ;  1 h, 70 °C
2.3 Reagents: Sodium chloride ;  overnight, rt
3.1 Reagents: Sulfuric acid Solvents: Water ;  20 min, reflux
4.1 Reagents: Sodium hydroxide Solvents: Water ;  rt; 24 h, rt
Riferimento
Optimization of Pyrazoles as Phenol Surrogates to Yield Potent Inhibitors of Macrophage Migration Inhibitory Factor
Trivedi-Parmar, Vinay; et al, ChemMedChem, 2018, 13(11), 1092-1097

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Triphenylphosphine ,  Bromine Solvents: Dichloromethane ;  30 min, -78 °C
1.2 -78 °C → rt; 16 h, rt; 2 h, 45 °C
1.3 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Benzene ;  2 h, rt
Riferimento
Practical and Scalable Kinetic Resolution of BINOLs Mediated by a Chiral Counterion
Jones, Benjamin A.; et al, Angewandte Chemie, 2019, 58(14), 4596-4600

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ;  20 min, reflux
2.1 Reagents: Sodium hydroxide Solvents: Water ;  rt; 24 h, rt
Riferimento
Optimization of Pyrazoles as Phenol Surrogates to Yield Potent Inhibitors of Macrophage Migration Inhibitory Factor
Trivedi-Parmar, Vinay; et al, ChemMedChem, 2018, 13(11), 1092-1097

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Sodium nitrite ,  Fuming sulfuric acid Solvents: Water ;  < 5 °C
1.2 Reagents: Copper bromide (CuBr) ,  Copper bromide (CuBr2) ,  Hydrogen bromide Solvents: Water ;  1 h, 70 °C
1.3 Reagents: Sodium chloride ;  overnight, rt
2.1 Reagents: Sulfuric acid Solvents: Water ;  20 min, reflux
3.1 Reagents: Sodium hydroxide Solvents: Water ;  rt; 24 h, rt
Riferimento
Optimization of Pyrazoles as Phenol Surrogates to Yield Potent Inhibitors of Macrophage Migration Inhibitory Factor
Trivedi-Parmar, Vinay; et al, ChemMedChem, 2018, 13(11), 1092-1097

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Toluene ;  12 h, 0 °C → 110 °C
Riferimento
Discovery of a Novel, Potent, Orally Active and Safe Inhibitor Targeting Human Mitochondrial RNA Polymerase
Li, Xinnan; et al, Journal of Medicinal Chemistry, 2023, 66(7), 5118-5153

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Triphenyl phosphite ,  Triethylamine ,  Bromine Solvents: Dichloromethane ;  2 h, -60 °C → 45 °C
2.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Toluene ;  12 h, 0 °C → 110 °C
Riferimento
Discovery of a Novel, Potent, Orally Active and Safe Inhibitor Targeting Human Mitochondrial RNA Polymerase
Li, Xinnan; et al, Journal of Medicinal Chemistry, 2023, 66(7), 5118-5153

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: tert-Butyl nitrite ,  Copper bromide (CuBr2) Solvents: Acetonitrile ;  30 min, rt
1.2 Solvents: Acetonitrile ;  rt; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Design, Synthesis and Biological Evaluation of Rose Bengal Analogues as SecA Inhibitors
Cui, Jianmei; et al, ChemMedChem, 2013, 8(8), 1384-1393

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Benzene ;  2 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
Riferimento
Asymmetric Dearomative Fluorination of 2-Naphthols with a Dicarboxylate Phase-Transfer Catalyst
Egami, Hiromichi ; et al, Angewandte Chemie, 2020, 59(33), 14101-14105

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Hydrogen bromide Catalysts: Platinum dichloride Solvents: Ethyl ketone ,  Water ;  4 h, 100 °C
Riferimento
Regioselective Haloaromatization of 1,2-Bis(ethynyl)benzene via Halogen Acids and PtCl2. Platinum-Catalyzed 6-π Electrocyclization of 1,2-Bis(1'-haloethenyl)benzene Intermediates
Lo, Ching-Yu; et al, Journal of Organic Chemistry, 2005, 70(25), 10482-10487

Metodo di produzione 11

Condizioni di reazione
1.1 Solvents: Ethyl acetate ;  15 min, reflux
1.2 Reagents: Lauroyl peroxide ;  reflux
2.1 Reagents: Phosphorus tribromide Solvents: Toluene ;  0 °C; 16 h, reflux
Riferimento
A convergent approach to polycyclic aromatic hydrocarbons
Guignard, Raphael F.; et al, Chemical Communications (Cambridge, 2011, 47(44), 12185-12187

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt; 24 h, rt
Riferimento
Optimization of Pyrazoles as Phenol Surrogates to Yield Potent Inhibitors of Macrophage Migration Inhibitory Factor
Trivedi-Parmar, Vinay; et al, ChemMedChem, 2018, 13(11), 1092-1097

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Phosphorus tribromide Solvents: Toluene ;  0 °C; 16 h, reflux
Riferimento
A convergent approach to polycyclic aromatic hydrocarbons
Guignard, Raphael F.; et al, Chemical Communications (Cambridge, 2011, 47(44), 12185-12187

Metodo di produzione 14

Condizioni di reazione
1.1 Solvents: Acetone ;  0 °C; 15 min, 0 °C
1.2 Reagents: Water
2.1 Solvents: Ethyl acetate ;  15 min, reflux
2.2 Reagents: Lauroyl peroxide ;  reflux
3.1 Reagents: Phosphorus tribromide Solvents: Toluene ;  0 °C; 16 h, reflux
Riferimento
A convergent approach to polycyclic aromatic hydrocarbons
Guignard, Raphael F.; et al, Chemical Communications (Cambridge, 2011, 47(44), 12185-12187

Naphthalene,1-bromo-6-methoxy- Raw materials

Naphthalene,1-bromo-6-methoxy- Preparation Products

Naphthalene,1-bromo-6-methoxy- Letteratura correlata

  • 1. 137. The synthesis of compounds related to the sterols, bile acids, and ?strus-producing hormones. Part III. 7-Methoxy-1 : 2-cyclo-pentenophenanthrene, a dehydrogenation product of ?strin and equilenin
    A. Cohen,J. W. Cook,C. L. Hewett,A. Girard J. Chem. Soc. 1934 653
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:83710-62-7)Naphthalene,1-bromo-6-methoxy-
A1042523
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):302.0/1178.0